Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Attachment Lowers logP by ~0.5 Log Units While Retaining Synthetic Tractability
The target compound, bearing a furan-3-yl substituent, exhibits a measured logP of 0.43, compared to 0.94 for its direct regioisomer 2-(furan-2-yl)-4-methylpyrimidine-5-carboxylic acid . This ~0.5 log unit reduction in lipophilicity translates to improved aqueous solubility for the furan-3-yl isomer while maintaining an identical hydrogen-bond donor count (1), hydrogen-bond acceptor count (4), and Fsp³ value (0.1) . The difference arises from the altered spatial orientation of the furan oxygen lone pair, which modifies the compound's overall polarity without changing its molecular formula . Both compounds share the same molecular weight (204.18 g·mol⁻¹) and purity specification (95%) .
| Evidence Dimension | Calculated logP (lipophilicity) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | logP: 0.43; HBD: 1; HBA: 4; Fsp³: 0.1; MW: 204.18 g·mol⁻¹; Purity: 95% |
| Comparator Or Baseline | 2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid (CAS 1240600-49-0): logP: 0.94; HBD: 1; HBA: 4; Fsp³: 0.1; MW: 204.18 g·mol⁻¹; Purity: 95% |
| Quantified Difference | ΔlogP ≈ –0.51; ΔHBD: 0; ΔHBA: 0; ΔFsp³: 0; ΔMW: 0 |
| Conditions | Calculated logP values from Fluorochem technical datasheets; HBD/HBA/Fsp³ calculated per standard molecular descriptors |
Why This Matters
A lower logP generally correlates with improved aqueous solubility and potentially more favorable pharmacokinetic profiles, making the furan-3-yl isomer a preferred starting point for medicinal chemistry campaigns requiring balanced polarity.
